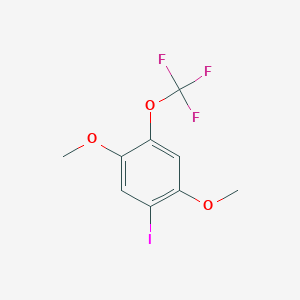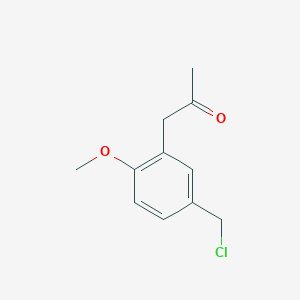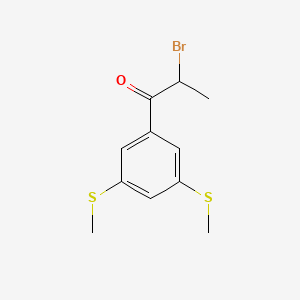
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C10H10ClIO It is a derivative of propiophenone, featuring a chloromethyl and an iodine substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one typically involves the halogenation of a precursor molecule. One common method is the Friedel-Crafts acylation of 4-(chloromethyl)-3-iodobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The iodine substituent can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-ol.
Oxidation: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propanoic acid.
Coupling: Various biaryl compounds can be formed depending on the coupling partner.
科学的研究の応用
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological targets.
作用機序
The mechanism of action of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloromethyl and iodine substituents can interact with active sites or binding pockets, affecting the activity of the target molecule. The carbonyl group can also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)propan-1-one: Lacks the iodine substituent, making it less versatile in coupling reactions.
1-(4-Bromophenyl)propan-1-one: Similar structure but with a bromine substituent instead of iodine, affecting its reactivity and applications.
1-(4-Methylphenyl)propan-1-one: Lacks both halogen substituents, resulting in different chemical properties and reactivity.
Uniqueness
1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is unique due to the presence of both chloromethyl and iodine substituents, which provide a combination of reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C10H10ClIO |
|---|---|
分子量 |
308.54 g/mol |
IUPAC名 |
1-[4-(chloromethyl)-3-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
InChIキー |
CJAHYDJPZVSIQM-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)CCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


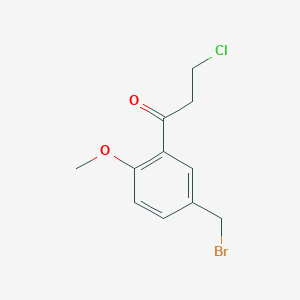
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
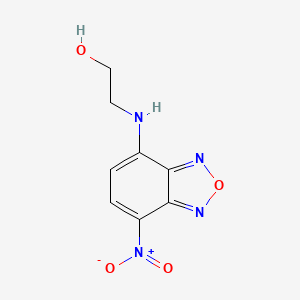

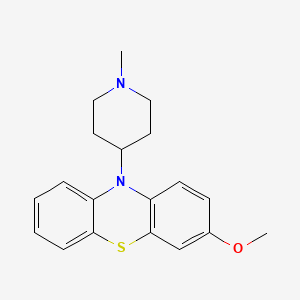
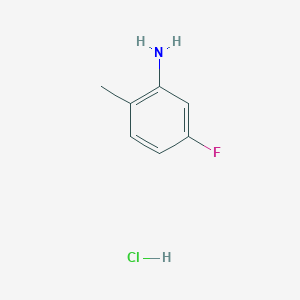
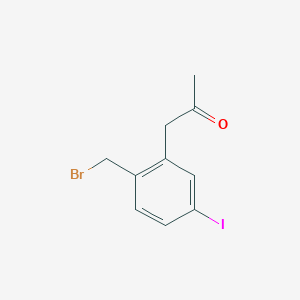
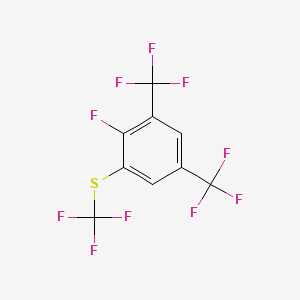
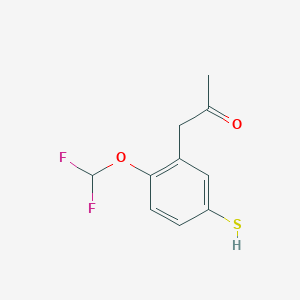
![Propanenitrile, 3-[(1-methylethyl)phenylamino]-](/img/structure/B14064644.png)
